4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Description
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a piperazine-derived compound featuring a sulfonyl group at the 4-position of the phenyl ring and a 2-oxoethyl chain substituted with a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4S/c23-17-6-8-19(9-7-17)32(30,31)27-11-10-24-22(29)20(27)16-21(28)26-14-12-25(13-15-26)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBXSQBFGAJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one ()
- Structural Differences : Replaces the 4-chlorophenylsulfonyl group with a 4-methoxybenzoyl group.
- The benzoyl moiety may alter binding affinity to target receptors due to steric and electronic effects.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions involving 4-methoxybenzoyl chloride and piperazine intermediates, similar to methods described in .
2-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone ()
- Structural Differences: Substitutes the piperazin-2-one core with a pyridazinone ring and introduces a morpholinyl group.
- The fluorophenyl group increases lipophilicity compared to chlorophenyl, affecting blood-brain barrier penetration .
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide ()
- Structural Differences : Replaces the sulfonyl group with an acetamide-linked phenyl group.
- This compound may exhibit improved solubility compared to sulfonyl analogs .
3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methylazepan-2-one ()
- Structural Differences : Replaces the piperazin-2-one ring with a methyl-substituted azepan-2-one.
- Functional Implications : The seven-membered azepane ring increases conformational flexibility, possibly altering receptor subtype selectivity. Methyl substitution may reduce metabolic degradation .
Receptor Affinity and Selectivity
- Dopamine D4 Receptor Antagonism: Compounds like L 745,870 () share the 4-phenylpiperazine motif and exhibit high D4 receptor affinity (Ki = 2.5 nM).
- Sigma-1 Receptor Activity : S 18126 () shows sigma-1 affinity (Ki = 1.6 nM), suggesting that sulfonyl or benzoyl substituents in related compounds may inadvertently target sigma receptors .
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a piperazine moiety and a sulfonyl group, contributing to its diverse biological effects.
Chemical Structure
The chemical formula of the compound is . Its structural features include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Chlorophenyl group : Imparts lipophilicity and enhances biological activity.
- Sulfonyl group : Involved in enzyme inhibition and antibacterial properties.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonyl moiety have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that it could effectively reduce the activity of AChE, which is crucial in the treatment of neurodegenerative diseases . Additionally, the inhibition of urease can be beneficial in managing urinary tract infections.
3. Anticancer Properties
Preliminary studies suggest that compounds with similar piperazine and sulfonamide structures may possess anticancer activity. The mechanism is hypothesized to involve apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation . Further research is needed to elucidate the specific pathways affected by this compound.
4. Hypoglycemic Activity
Some derivatives of piperazine have been linked to hypoglycemic effects, making them potential candidates for diabetes management . The exact mechanism remains under investigation but may involve insulin sensitization or enhancement of glucose uptake in peripheral tissues.
Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities. Table 1 summarizes key findings from recent research:
Case Studies
- Antibacterial Screening : A series of synthesized piperazine derivatives were evaluated for their antibacterial properties against multiple strains. The results indicated that those containing the sulfonyl group exhibited superior activity compared to controls, suggesting a structure-activity relationship that warrants further investigation .
- Enzyme Inhibition Assays : In vitro assays demonstrated that certain derivatives had IC50 values significantly lower than standard inhibitors, indicating their potential as effective therapeutic agents for conditions requiring enzyme modulation .
- In Vivo Models : Animal studies exploring hypoglycemic effects showed promising results, with treated groups exhibiting lower blood glucose levels compared to untreated controls, suggesting possible applications in diabetes management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
